
3,6-Dimethylbenzene-1,2-diol
Overview
Description
3,6-Dimethylbenzene-1,2-diol (C₈H₁₀O₂), also known as 3,6-dimethylcatechol, is a vicinal diol characterized by hydroxyl groups at the 1,2-positions and methyl substituents at the 3,6-positions of the benzene ring. It is a naturally occurring compound isolated from endophytic fungi such as Penicillium spp. found in mangrove plants (Cerbera manghas) . Structurally, the methyl groups at positions 3 and 6 create steric and electronic effects that influence its biological activities.
Preparation Methods
Preparation via Catalytic Hydrogenation and Friedel-Crafts Reaction
One established synthetic route involves a multi-step sequence starting from suitable precursors, employing catalytic hydrogenation followed by a Friedel-Crafts type reaction mediated by aluminum (III) chloride.
Step 1: Catalytic Hydrogenation
A precursor compound (referred to as compound 4 in the source) is hydrogenated in dry tetrahydrofuran (THF) using 10% palladium on carbon catalyst at 70°C under 725 psi hydrogen pressure for 48 hours. This step yields crude dimethyl catechol (compound 5) without purification.Step 2: Friedel-Crafts Reaction
Aluminum (III) chloride (AlCl3) is slowly added to a solution of crude dimethyl catechol and triethyl orthoformate in dry toluene. The mixture is stirred at 60°C for 2 hours, monitored by thin-layer chromatography (TLC) to ensure complete conversion. After acid work-up with 3 N hydrochloric acid and extraction, the intermediate product is isolated.Step 3: Alkylation
The intermediate is then subjected to benzyl bromide alkylation in the presence of potassium carbonate and potassium iodide in dry acetone under reflux for 13 hours. The product is purified by column chromatography.Yield and Notes
The overall yield from the starting material to the final product is reported as approximately 3.2%. NMR and mass spectrometry analyses confirm the formation of the desired compound at each step. The process requires careful control of reaction conditions and purification steps to achieve the target 3,6-dimethylbenzene-1,2-diol.
Step | Reagents/Conditions | Temperature | Time | Outcome |
---|---|---|---|---|
1 | 10% Pd/C, H2 (725 psi), THF | 70°C | 48 h | Crude dimethyl catechol |
2 | AlCl3, triethyl orthoformate, toluene | 60°C | 2 h | Friedel-Crafts intermediate |
3 | Benzyl bromide, K2CO3, KI, acetone (reflux) | Reflux | 13 h | Alkylated product, purified |
Yield | Total yield from starting material | - | - | ~3.2% |
Hydroxylation of Dimethylbenzene Using Enzymatic and Chemical Methods
Another method involves the hydroxylation of dimethylbenzene derivatives to introduce the dihydroxy functionality on the aromatic ring.
Enzymatic Hydroxylation
Dioxygenase enzymes can catalyze the regioselective hydroxylation of dimethylbenzene substrates, converting them into this compound. This biocatalytic approach offers high specificity and mild reaction conditions, although detailed procedural data are limited in the literature.Chemical Hydroxylation
Chemical methods employ catalytic systems or oxidizing agents to hydroxylate dimethylbenzene. For example, oxidation with potassium permanganate or hydrogen peroxide under acidic or basic conditions can yield hydroxylated products. However, these methods often require careful control to avoid over-oxidation or side reactions.Substitution Reactions
Electrophilic substitution reactions, such as nitration or halogenation, can be performed on catechol derivatives to modify the aromatic ring further, but these are generally subsequent steps rather than direct preparation methods for this compound itself.
Method Type | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Enzymatic Hydroxylation | Dioxygenase enzymes, mild conditions | High regioselectivity | Limited scalability |
Chemical Hydroxylation | KMnO4, H2O2, acidic/basic media | Readily available reagents | Risk of over-oxidation |
Electrophilic Substitution | Halogens, nitrating agents | Functional group diversity | Not direct synthesis method |
Synthetic Routes Involving Nitration and Reduction of Substituted Precursors
Research from academic theses and publications indicates that substituted benzene derivatives such as 1,2-dimethoxy-3,6-dimethylbenzene can be nitrated under controlled conditions, followed by reduction and demethylation steps to yield this compound.
Nitration
Controlled nitration with nitric acid at 70°C for several hours introduces nitro groups at designated positions on the dimethoxybenzene ring.Reduction and Demethylation
Subsequent reduction of nitro groups and removal of methoxy protecting groups yield the dihydroxy compound.Yields and Characterization
Yields for nitration steps are moderate (~36.7%), with characterization confirmed by NMR and high-resolution mass spectrometry (HR-ESI-MS).
Summary Table of Preparation Methods
Research Findings and Analytical Data
NMR and MS Analysis
The synthesized this compound is typically characterized by proton (^1H) and carbon (^13C) nuclear magnetic resonance spectroscopy, confirming aromatic proton environments and methyl substituents. Mass spectrometry confirms molecular weight and purity.Reaction Monitoring
Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, particularly in multi-step syntheses involving intermediate purification.Purification Techniques Column chromatography on silica gel with solvent systems such as n-hexane and ethyl acetate mixtures is standard for isolating pure products.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylbenzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroxy derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
Organic Synthesis
3,6-Dimethylbenzene-1,2-diol serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating pharmaceuticals and other organic compounds.
Pharmaceuticals
Due to its unique structure, this compound is utilized as an intermediate in developing therapeutic agents. Its reactivity allows for modifications that can enhance the efficacy of drug candidates.
Polymer Chemistry
In polymer chemistry, this compound is employed to synthesize polymers with desirable properties such as enhanced thermal stability and mechanical strength. This application is critical in producing materials for various industrial uses.
Biological Studies
Researchers utilize this compound to study enzyme-catalyzed reactions and metabolic pathways. Its hydroxyl groups can interact with biological molecules, influencing their structure and function.
Industrial Applications
The compound finds use in producing dyes, antioxidants, and other specialty chemicals. Its versatility makes it suitable for various applications in the chemical industry.
Types of Reactions
This compound can undergo several types of reactions:
- Oxidation : This leads to the formation of quinones, which are important intermediates in organic synthesis.
- Reduction : Reduction reactions yield dihydroxy derivatives.
- Substitution : Electrophilic substitution can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
- Oxidation Agents : Potassium permanganate and hydrogen peroxide.
- Reducing Agents : Sodium borohydride or lithium aluminum hydride.
- Electrophilic Reagents : Halogens (chlorine, bromine) and nitrating agents (nitric acid).
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Microorganism | Inhibition Zone (mm) |
---|---|
Methicillin-resistant S. aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Antioxidant Activity
The compound demonstrates notable antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is attributed to its hydroxyl groups' ability to donate electrons to reactive species.
Anti-inflammatory Effects
Studies have shown that this compound can reduce inflammation markers in vitro by inhibiting pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial effects of various catechols, including this compound. The results indicated effective inhibition of MRSA growth in laboratory settings, suggesting its potential for developing new antibacterial agents.
Case Study 2: Antioxidant Potential
Another research project focused on oxidative stress-related disorders tested this compound's antioxidant capacity. Findings suggested it significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide.
Applications in Agriculture
Recent studies have explored the use of this compound as a biopesticide due to its antifungal properties. It has been shown to inhibit fungal pathogens affecting crops, presenting a sustainable alternative to synthetic pesticides.
Mechanism of Action
The mechanism of action of 3,6-Dimethylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in metabolic pathways and enzymatic reactions . The methyl groups at the 3 and 6 positions enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .
Comparison with Similar Compounds
Key Properties and Activities:
- Antimicrobial Activity : Demonstrates inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) .
- Enzyme Inhibition : Acts as a potent inhibitor of urease from Sporosarcina pasteurii, with structural studies (PDB 6ZO3) revealing competitive binding to the enzyme's active site .
- Natural Source : Synthesized by marine-derived fungi, highlighting its ecological role in microbial defense mechanisms .
Comparison with Structurally Similar Compounds
Methyl-Substituted Benzene Diols
(i) 3,4,5-Trimethylbenzene-1,2-diol
- Structure : Methyl groups at 3,4,5-positions.
- Source : Isolated from Penicillium citrinum .
- Activity : Exhibits anti-MRSA activity but lacks urease inhibition reported for 3,6-dimethyl derivative .
(ii) 4-(3-Hydroxybutan-2-yl)-3,6-dimethylbenzene-1,2-diol
- Structure : 3,6-dimethyl backbone with a hydroxybutyl side chain at position 3.
- Source: Novel compound from Penicillium spp. .
- Activity : Active against MRSA but less studied for enzyme interactions .
(iii) 3,4-Dibromo-5-(2-bromo-3,4-dihydroxybenzyl)benzene-1,2-diol
- Structure : Brominated diol with a complex substituent at position 4.
- Source : Red alga Rhodomela confervoides .
- Activity : Potent antioxidant (DPPH/ABTS radical scavenging) and protein tyrosine phosphatase 1B (PTP1B) inhibition, relevant to anti-diabetes research .
Polycyclic Dihydrodiols in Carcinogenicity Studies
(i) trans-1,2-Dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol)
- Structure : Methyl group in the bay region of chrysene.
- Activity : Strong tumor initiator in mouse skin due to efficient metabolic activation to dihydrodiol epoxides, forming DNA adducts .
(ii) trans-1,2-Dihydro-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol)
- Structure : Methyl group outside the bay region.
- Activity : Weak tumorigenicity due to lower reactivity of its dihydrodiol epoxide .
(i) (E)-4-Styrylbenzene-1,2-diol
- Structure : Styryl group extends conjugation.
- Application : Used as an amyloid fibril probe with extended fluorescence lifetimes .
- Contrast : Unlike 3,6-dimethyl derivatives, this compound lacks significant bioactivity but is tailored for optical applications .
Structure-Activity Relationship (SAR) Analysis
Biological Activity
3,6-Dimethylbenzene-1,2-diol, also known as 3,6-dimethylcatechol, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicine and agriculture.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₀O₂
- CAS Number : 2785-78-6
- Molecular Weight : 138.17 g/mol
The compound features two hydroxyl groups positioned on a benzene ring that is further substituted with two methyl groups at the 3 and 6 positions. This structural configuration contributes to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Hydroxylation of Dimethylbenzene : Using dioxygenase enzymes to introduce hydroxyl groups.
- Chemical Reactions : Employing catalytic methods that facilitate the addition of hydroxyl groups to the aromatic ring.
Antimicrobial Properties
This compound has demonstrated notable antibacterial activity against various pathogens. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Methicillin-resistant S. aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups that can donate electrons to reactive species .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for therapeutic applications in inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial effects of various catechols, including this compound. The results indicated that this compound effectively inhibited the growth of MRSA in laboratory settings. The study concluded that its application could be beneficial in developing new antibacterial agents .
Case Study 2: Antioxidant Potential
In another research project focusing on oxidative stress-related disorders, this compound was tested for its antioxidant capacity. The findings suggested that it significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide .
Applications in Agriculture
Recent studies have explored the use of this compound as a biopesticide due to its antifungal properties. It has been shown to inhibit fungal pathogens affecting crops, thus presenting a sustainable alternative to synthetic pesticides .
Q & A
Basic Research Questions
Q. What synthetic routes and spectroscopic techniques are used for 3,6-Dimethylbenzene-1,2-diol?
- Methodological Answer : Synthesis typically involves methylating benzene-1,2-diol derivatives using alkylating agents (e.g., methyl halides) under acidic or basic conditions. Structural characterization employs 1H/13C NMR to confirm substitution patterns and IR spectroscopy to identify hydroxyl and methyl groups. For example, NMR chemical shifts for methyl groups in related diols (e.g., 3-Methylbenzene-1,2-diol) appear at δ 2.2–2.5 ppm, while hydroxyl protons resonate at δ 5.0–6.0 ppm . IR peaks near 3200–3500 cm⁻¹ indicate O-H stretching .
Q. How is genotoxicity evaluated for benzene-1,2-diol derivatives like this compound?
- Methodological Answer : A tiered approach combines in vitro assays (Ames test for mutagenicity, micronucleus test for chromosomal damage) and in vivo studies (comet assay, transgenic rodent models). The Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (0.0025 μg/kg/day) is applied when exposure exceeds safe levels. If exceeded, further in vivo testing is required, as outlined by EFSA for benzene-1,2-diol derivatives .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Stability is maintained by storing the compound at -20°C in anhydrous solvents (e.g., DMSO or ethanol) to prevent hydrolysis or oxidation. Accelerated aging studies under varying pH and temperature (e.g., 25–60°C, pH 2–10) with HPLC monitoring can identify degradation products. Similar protocols are used for sensitive diol derivatives .
Advanced Research Questions
Q. How do methyl substituents influence catalytic oxidation pathways of vicinal diols?
- Methodological Answer : Methyl groups alter steric and electronic environments, affecting reaction selectivity. Isotopic H-D exchange experiments and kinetic studies reveal that electron-donating methyl groups stabilize intermediates during oxidation. For example, gold catalysts on carbon selectively oxidize ethane-1,2-diol to α-hydroxy carboxylates (90–100% selectivity), with steric hindrance from substituents slowing reaction rates .
Q. What methodologies assess antioxidant activity in methyl-substituted diols?
- Methodological Answer : DPPH and ABTS radical scavenging assays quantify antioxidant capacity. Methyl groups at positions 3 and 6 may enhance radical stabilization via electron donation. Bromophenol derivatives (e.g., 3,4-dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol) show potent activity (>90% radical inhibition) compared to controls like ascorbic acid, suggesting similar SAR for methylated analogs .
Q. How can reaction intermediates of this compound be tracked in multi-step oxidation?
- Methodological Answer : UV-Vis spectrometry coupled with global analysis algorithms (e.g., Specfit) resolves transient species. For example, HOCl-dopamine interactions generate intermediates like 4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione, detected via time-resolved spectral deconvolution .
Q. What analytical strategies validate stability under experimental conditions?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR stability assays under oxidative (H₂O₂) or thermal stress (40–80°C) identify degradation products. Protocols from EFSA’s evaluation of benzene-1,2-diol derivatives recommend LC-MS/MS for quantifying trace impurities .
Q. How is the Threshold of Toxicological Concern (TTC) applied to this compound?
Properties
IUPAC Name |
3,6-dimethylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h3-4,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUZWBOJHNWZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466788 | |
Record name | 3,6-Dimethylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2785-78-6 | |
Record name | 3,6-Dimethylpyrocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dimethylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dimethylbenzene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,6-DIMETHYLPYROCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I40DP349GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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